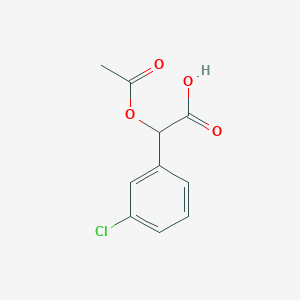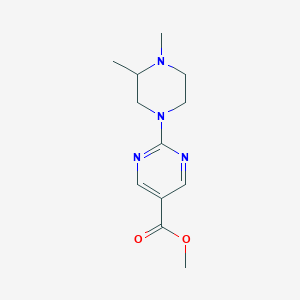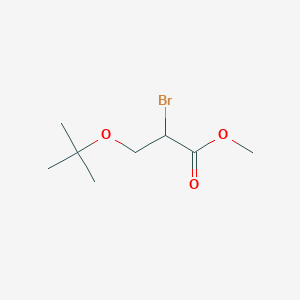
methyl 2-bromo-3-(tert-butoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-bromo-3-(tert-butoxy)propanoate is an organic compound with the molecular formula C8H15BrO3. It is a brominated ester that features a tert-butoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: methyl 2-bromo-3-(tert-butoxy)propanoate can be synthesized through the bromination of methyl 3-tert-butoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-3-tert-butoxypropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of microchannel reactors, which allow for precise control of reaction parameters, is a common approach. This method reduces environmental impact and enhances the selectivity of the bromination process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.
Oxidation Reactions: Oxidation of methyl 2-bromo-3-tert-butoxypropanoate can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of methyl 3-tert-butoxypropanoate derivatives.
Reduction: Formation of methyl 3-tert-butoxypropanol.
Oxidation: Formation of methyl 3-tert-butoxypropanoic acid or methyl 3-tert-butoxypropanone.
Wissenschaftliche Forschungsanwendungen
methyl 2-bromo-3-(tert-butoxy)propanoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of methyl 2-bromo-3-tert-butoxypropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-2-methylpropanoate
- Methyl 2-bromo-3-methylbutanoate
- Methyl 2-bromo-3-ethoxypropanoate
Comparison: methyl 2-bromo-3-(tert-butoxy)propanoate is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to its analogs. The tert-butoxy group also enhances the compound’s stability and reduces the likelihood of side reactions .
Eigenschaften
Molekularformel |
C8H15BrO3 |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
methyl 2-bromo-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C8H15BrO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
NQHJWUFRNXYFJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


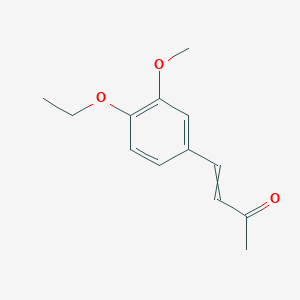
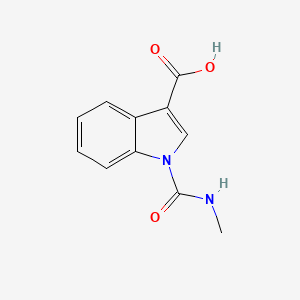
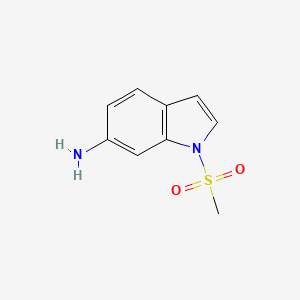

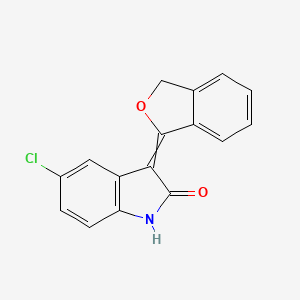
![3-[(Methoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8592623.png)
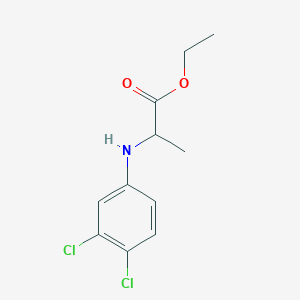
![8-Benzyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8592634.png)
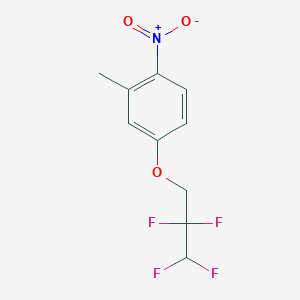
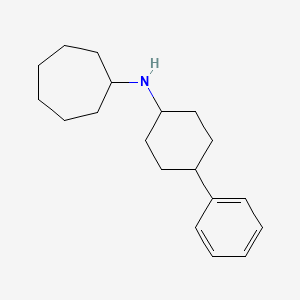
methanone](/img/structure/B8592651.png)
![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)
